molecular formula C13H16N4OS B2360788 N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 329079-43-8

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B2360788
CAS No.: 329079-43-8
M. Wt: 276.36
InChI Key: AJPDDMNQVTVGTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity through various studies, including structure-activity relationships (SAR), case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring and a sulfanyl group, which are known to influence biological activity. Its molecular formula is C15H18N4OSC_{15}H_{18}N_{4}OS with a molecular weight of approximately 302.39 g/mol. The presence of the dimethylphenyl and triazole moieties suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing triazole rings exhibit notable antitumor properties. For instance:

  • Case Study : A study on similar triazole derivatives demonstrated that modifications in the phenyl ring significantly impacted cytotoxic activity against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions enhanced the activity against tumor cells, as indicated by IC50 values lower than 10 µM in multiple assays .

Table 1: Comparison of Antitumor Activity in Related Compounds

Compound StructureIC50 (µM)Cell LineReference
Triazole Derivative 11.61Jurkat (Bcl-2)
Triazole Derivative 21.98A-431
N-(3,5-dimethylphenyl)-2-{[4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTBDTBDTBD

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Triazole derivatives are known for their broad-spectrum antibacterial properties.

  • Mechanism of Action : The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis in bacteria . Studies have shown that derivatives with similar structures exhibit minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Overview

Compound StructureMIC (µg/mL)Bacterial StrainReference
Thiazole Derivative A31.25Staphylococcus aureus
Thiazole Derivative B15.00Escherichia coli
N-(3,5-dimethylphenyl)-2-{[4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamideTBDTBDTBD

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituent Effects : The introduction of methyl groups at specific positions on the phenyl ring enhances biological activity.
  • Triazole Ring Importance : The presence of the triazole moiety is crucial for both antitumor and antimicrobial activities.
  • Sulfanyl Group Role : The sulfanyl group contributes to the overall stability and interaction with biological targets.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-9-4-10(2)6-11(5-9)15-12(18)7-19-13-16-14-8-17(13)3/h4-6,8H,7H2,1-3H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPDDMNQVTVGTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=CN2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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